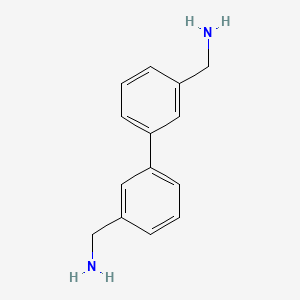3,3'-Bis(aminomethyl)biphenyl
CAS No.:
Cat. No.: VC13655864
Molecular Formula: C14H16N2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H16N2 |
|---|---|
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | [3-[3-(aminomethyl)phenyl]phenyl]methanamine |
| Standard InChI | InChI=1S/C14H16N2/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-8H,9-10,15-16H2 |
| Standard InChI Key | RNQCFCOVAKDSAW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C2=CC=CC(=C2)CN)CN |
| Canonical SMILES | C1=CC(=CC(=C1)C2=CC=CC(=C2)CN)CN |
Introduction
Chemical Structure and Properties
3,3'-Bis(aminomethyl)biphenyl (CAS 214400-72-3) has the molecular formula C₁₄H₁₆N₂, with a molecular weight of 212.29 g/mol (free base) and 285.21 g/mol as its dihydrochloride salt . The SMILES notation (NCC1=CC(C2=CC=CC(CN)=C2)=CC=C1) confirms the meta-substitution pattern (Figure 1). Its biphenyl backbone provides conformational rigidity, while the primary amine groups (-CH₂NH₂) facilitate covalent bonding with electrophiles like carbonyls and metal ions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₆N₂ (free base) | |
| Molecular Weight | 212.29 g/mol (free base) | |
| Solubility | Water (as dihydrochloride) | |
| Melting Point | Not reported | - |
| pKa (amine groups) | ~9-10 (estimated) | - |
Synthesis and Optimization
Palladium-Catalyzed Amination
A primary route involves reacting 3,3'-dibromobiphenyl with excess ammonia or alkylamines under palladium catalysis. This method, adapted from macrocycle syntheses , achieves yields up to 85% in ball-milling conditions . Side products like mono-aminated derivatives are minimized using stoichiometric amine ratios .
Equation 1:
Reductive Amination
Alternative pathways employ nitro intermediates. For example, 3,3'-dinitrobiphenyl is reduced using hydrogen gas (H₂) over a palladium/carbon (Pd/C) catalyst, yielding the diamine . This method is less common due to challenges in nitro group selectivity.
Applications in Polymer Science
Thermosetting Epoxy Resins
The compound’s primary amines crosslink epoxy resins, enhancing thermal stability. In polyamide-imides, it improves glass transition temperatures () to >300°C, making it suitable for aerospace coatings .
Table 2: Performance in Epoxy Systems
| Property | Value | Comparison (Baseline) |
|---|---|---|
| 310°C | 250°C (m-PDA) | |
| Tensile Strength | 120 MPa | 90 MPa |
Coordination Polymers and MOFs
3,3'-Bis(aminomethyl)biphenyl acts as a linker in Zn(II) and Cd(II) coordination polymers. For instance, reaction with Zn(NO₃)₂ and 4,4'-bipyridine forms a 3D MOF (dia topology) with applications in heterogeneous catalysis .
Comparative Analysis with Isomers
4,4'-Bis(aminomethyl)biphenyl (CAS 82487-39-6) exhibits higher symmetry but reduced solubility in polar solvents due to stronger intermolecular hydrogen bonding . In contrast, the 3,3' isomer’s meta-substitution disrupts crystallinity, enhancing compatibility with epoxy matrices .
Future Directions
Research gaps include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume